N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that features a benzodioxole ring fused with a thiazole ring, connected to an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide are currently unknown. This compound is a derivative of 1,3-benzodioxole , a structural fragment found in many natural and synthetic compounds exhibiting a broad spectrum of biological activity . .
Mode of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s worth noting that 1,3-benzodioxole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Given the reported activities of 1,3-benzodioxole derivatives, it is plausible that this compound could have a range of effects depending on the target and the context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The starting material, 1,3-benzodioxole, is often synthesized through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The benzodioxole intermediate is then reacted with thioamide and an appropriate halogenating agent to form the thiazole ring.
Acetamide Group Introduction: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential anticancer properties and ability to modulate biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide can be compared with other compounds containing benzodioxole or thiazole rings:
N-(1,3-Benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: Similar in structure but contains an indole ring instead of a thiazole ring.
N-(1,3-Benzodioxol-5-yl)-4-piperidinamine: Contains a piperidine ring, differing in its biological activity and applications.
N-(1,3-Benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: Features a complex fused ring system, highlighting the diversity of benzodioxole derivatives.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7(15)13-12-14-9(5-18-12)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCNWSRYMJPLDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328361 |
Source
|
Record name | N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831826 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
406925-20-0 |
Source
|
Record name | N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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